N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1645528-38-6
VCID: VC4611525
InChI: InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20)
SMILES: COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N
Molecular Formula: C17H16N2O3
Molecular Weight: 296.326

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

CAS No.: 1645528-38-6

Cat. No.: VC4611525

Molecular Formula: C17H16N2O3

Molecular Weight: 296.326

* For research use only. Not for human or veterinary use.

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide - 1645528-38-6

Specification

CAS No. 1645528-38-6
Molecular Formula C17H16N2O3
Molecular Weight 296.326
IUPAC Name N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide
Standard InChI InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20)
Standard InChI Key ZJTKZDVHIVNFEL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N

Introduction

Chemical Identity and Basic Properties

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide belongs to the benzamide class of organic compounds, which are widely studied for their biological and pharmacological activities. Its IUPAC name, N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, reflects the presence of three key functional groups:

  • A benzamide core (C6H5CONH\text{C}_{6}\text{H}_{5}\text{CONH}-).

  • A 2-methoxyphenoxymethyl substituent at the second position of the benzene ring.

  • A cyanomethyl group (-CH2_2CN) attached to the amide nitrogen.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number1645528-38-6
Molecular FormulaC17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight296.326 g/mol
SMILES NotationCOC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N
InChI KeyZJTKZDVHIVNFEL-UHFFFAOYSA-N

The compound’s solubility profile remains unspecified in available literature, which presents a limitation for its application in aqueous systems. Its structural complexity suggests potential stability under physiological conditions, though empirical data on degradation kinetics are lacking.

Synthesis and Structural Elucidation

Table 2: Key Reagents and Conditions for Analogous Syntheses

StepReagent/ConditionRoleSource
1T3P, DIPEA, DCMAmide bond formation
2NaHCO3_3, H2_2OSulfonamide formation
3K2_2CO3_3, BuOH, 150°CCyclization reactions

Structural Analysis

The compound’s structure is validated by spectral data, including:

  • NMR Spectroscopy: Expected signals for the methoxy group (~3.8 ppm, singlet), aromatic protons (6.5–7.5 ppm), and cyanomethyl protons (~4.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 296.326 consistent with the molecular formula.

X-ray crystallography data are unavailable, but computational models predict a planar benzamide core with the 2-methoxyphenoxymethyl group adopting a perpendicular orientation to minimize steric hindrance .

Research Gaps and Future Directions

  • Solubility and Pharmacokinetics: Empirical studies are needed to determine solubility in polar solvents and bioavailability.

  • Biological Screening: Prioritize in vitro assays against cancer cell lines, bacterial strains, and inflammatory targets.

  • Synthetic Optimization: Explore greener solvents or catalytic methods to improve yield and scalability .

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